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Compound of Interest

Compound Name:
fmoc-(r)-3-amino-2-

hydroxypropionicacid

Cat. No.: B8717050

Get Quote

Executive Summary & Chemical Identity Resolution
In the landscape of peptidomimetics and targeted drug development, precision in chemical

nomenclature is paramount. While frequently queried under the colloquial umbrella of "Fmoc-

(R)-isoserine" derivatives due to its structural homology to phenylisoserine (the crucial side-

chain pharmacophore of paclitaxel/Taxol), the precise chemical identity for CAS 511272-34-7 is

Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid (also denoted as Fmoc-D-β-o-Tyr-OH)

[1]. True Fmoc-isoserine corresponds to a different registry (CAS 161125-36-6) [2].

This whitepaper serves as an in-depth technical guide for CAS 511272-34-7. As a specialized

β-amino acid building block featuring an ortho-hydroxyl substituted phenyl ring, it is

instrumental in introducing proteolytic stability and unique hydrogen-bonding capabilities into

synthetic peptides [1].

Physicochemical Profiling & Structural Causality
The utility of CAS 511272-34-7 stems directly from its structural architecture. The

fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection of the β-amine,

enabling standard Solid-Phase Peptide Synthesis (SPPS)[1]. However, the presence of the
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unprotected ortho-hydroxyl group on the phenyl ring introduces specific synthetic challenges—

namely, the risk of undesired O-acylation during peptide chain elongation.

Quantitative Data Summary
Property Value / Specification Analytical Relevance

CAS Number 511272-34-7 Primary registry identifier [1]

Chemical Name
Fmoc-(R)-3-amino-3-(2-

hydroxyphenyl)propionic acid
IUPAC designation[1]

Molecular Formula C24H21NO5 Stoichiometric calculations [1]

Molecular Weight 403.43 g/mol
Mass spectrometry validation

[1]

Appearance White powder Visual quality control [1]

Melting Point 158 - 164 °C Thermal stability indicator [1]

Optical Rotation
[a]D25 = +23 ± 2º (C=1 in

DMF)

Enantiomeric purity verification

[1]

Purity (HPLC) ≥ 99%
Minimal truncated sequences

in SPPS [1]

Mechanistic Logic: Navigating the Ortho-Hydroxyl
Challenge
In standard SPPS, amino acids are typically activated and introduced in a 3-to-4-fold molar

excess to drive the coupling reaction to completion. When utilizing CAS 511272-34-7, this

standard approach fails.

The Causality: The ortho-hydroxyl group, while sterically hindered by the adjacent β-amine and

phenyl ring, remains a competent nucleophile. If an excess of the activated incoming amino

acid is present in the subsequent coupling cycle, it can attack the ortho-hydroxyl group,

creating an undesired ester linkage (O-acylation). This leads to branched peptide side-products

and catastrophic yield loss.
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To mitigate this, the synthetic logic dictates stoichiometric control. By utilizing highly efficient

coupling reagents (like HATU) and restricting the molar equivalents of the activated amino acid

to exactly 1:1 (or a maximum of 1.2:1) relative to the resin-bound amine, the primary amine's

superior nucleophilicity outcompetes the hydroxyl group, ensuring strictly linear N-acylation.
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Mechanistic pathway illustrating stoichiometric control to prevent ortho-OH acylation.

Self-Validating Experimental Protocol: SPPS
Incorporation
The following protocol is designed as a self-validating system. Every critical phase includes an

In-Process Control (IPC) to ensure empirical verification before proceeding to the next step.

Phase 1: Resin Preparation & Deprotection
Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted syringe. Swell in

Dimethylformamide (DMF) for 30 minutes.

Validation: Visual confirmation of resin volume expansion (approx. 2-3x dry volume).

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The

presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal.
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Phase 2: Controlled Coupling of CAS 511272-34-7
Activation: In a separate vial, dissolve 0.12 mmol (1.2 eq) of CAS 511272-34-7 and 0.12

mmol of HATU in minimal DMF. Add 0.24 mmol of N,N-Diisopropylethylamine (DIPEA). Stir

for 2 minutes to form the active OAt ester.

Coupling: Add the activated mixture to the resin. Agitate gently for 90 minutes at room

temperature.

Washing: Drain the reactor and wash the resin with DMF (5 × 1 min) and Dichloromethane

(DCM) (3 × 1 min).

Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A

yellow/colorless bead indicates complete coupling (absence of free primary amines). A

blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 3: Post-Coupling Verification
Micro-Cleavage: Transfer 2 mg of the coupled resin to a microcentrifuge tube. Treat with 100

µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

LC-MS Analysis: Evaporate the cleavage cocktail, reconstitute in acetonitrile/water, and

inject into the LC-MS.

Validation: Confirm the mass shift. The addition of the CAS 511272-34-7 residue should

result in a mass increase corresponding to its molecular weight minus water (403.43 -

18.01 = +385.42 Da, assuming the Fmoc group is left intact for analysis).
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Optimized SPPS workflow for CAS 511272-34-7 ensuring high coupling efficiency.
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Bioconjugation & Medicinal Chemistry Trajectories
The integration of CAS 511272-34-7 into a peptide backbone does more than extend the

sequence; it fundamentally alters the molecule's pharmacokinetic profile.

Proteolytic Resistance: As a β-amino acid, the extra methylene carbon in the backbone

disrupts the recognition sites for endogenous α-proteases. Peptides incorporating this

building block exhibit significantly extended half-lives in vivo [1].

Targeted Bioconjugation: Once the peptide is fully synthesized and cleaved from the resin,

the ortho-hydroxyl group becomes a highly valuable synthetic handle. It can be selectively

functionalized via Mitsunobu reactions or utilized to create bioconjugates (e.g., linking

fluorophores for diagnostics or cytotoxic payloads for targeted therapy) [1].

Neuroprotective Agent Design: Derivatives of β-amino acids with phenolic side chains are

heavily investigated in neuroscience. The structural rigidity imparted by the β-phenyl ring,

combined with the hydrogen-bond donating capability of the hydroxyl group, allows for high-

affinity interactions with central nervous system (CNS) receptors [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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